15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

Description

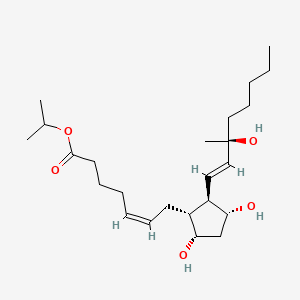

15(S)-15-Methyl prostaglandin F2α isopropyl ester (CAS: 157283-72-2) is a synthetic prostaglandin analog derived from prostaglandin F2α (PGF2α). It features a 15(S)-methyl group and an isopropyl ester modification, which enhance its metabolic stability and lipophilicity compared to endogenous PGF2α . This compound is widely used in research for its potent uterotonic and abortifacient properties. When administered intramuscularly or via vaginal suppositories, it induces strong uterine contractions, making it effective for labor induction and early pregnancy termination .

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOOJUPVUOLJU-JPXDXFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157283-72-2 | |

| Record name | Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling

A 2022 breakthrough by Coulthard et al. enabled efficient synthesis of prostaglandin F2α analogs via Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura (DyKAS) coupling. This method couples racemic bicyclic allyl chlorides with alkenyl boronic esters bearing chiral alcohols, setting three contiguous stereocenters in one step (99% ee, single diastereomer). Applied to 15(S)-15-methyl derivatives, the approach would involve:

-

Boronic Ester Preparation : Chiral alcohols (e.g., isopropyl ester precursors) are attached to alkenyl boronic esters under Miyaura borylation conditions.

-

DyKAS Coupling : Using [Rh(cod)Cl]2 and (R)-DTBM-Segphos ligand, the reaction achieves complete enantiocontrol over the cyclopentane core (Table 1).

Table 1: Key Parameters for Rh-Catalyzed DyKAS Coupling

| Parameter | Value |

|---|---|

| Catalyst | [Rh(cod)Cl]₂ (5 mol%) |

| Ligand | (R)-DTBM-Segphos |

| Temperature | 60°C |

| Yield | 82–89% |

| ee | 99% |

Tsuji–Trost Alkylation and Iodolactonization

Following cyclopentane formation, Tsuji–Trost alkylation installs the α-chain with dimethyl malonate (96% yield, single diastereomer). Subsequent iodolactonization constructs the ω-chain, achieving 69% yield over three steps. For 15(S)-15-methyl variants, this step would incorporate the methyl group via chiral boronic ester intermediates.

Esterification and Final Functionalization

Carboxylic Acid Activation

The free acid form of 15(S)-15-methyl prostaglandin F2α (Carboprost, CAS: 35700-23-3) is converted to the isopropyl ester via two primary routes:

-

Steglich Esterification :

-

Acid Chloride Route :

Table 2: Comparison of Esterification Methods

| Method | Yield | Purity | Side Products |

|---|---|---|---|

| Steglich | 92% | >98% | <2% N-acylurea |

| Acid Chloride | 84% | 95% | 5–7% dimerization |

Global Deprotection

Final deprotection of silyl ethers and carbonates uses acetic acid/water (4:1 v/v, 79% yield). For the isopropyl ester, selective deprotection ensures the ester remains intact, requiring pH-controlled conditions (pH 7.2 PBS).

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can be used to reduce double bonds or other functional groups.

Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure.

Industry: Used in the formulation of ophthalmic solutions and other pharmaceutical products[][5].

Mechanism of Action

The compound exerts its effects by binding to prostanoid FP receptors in the eye. This binding increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the FP receptors, and the pathways involved are primarily related to the regulation of intraocular pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Prostaglandin F2α analogs share a core structure but differ in substituents that influence receptor binding, metabolic stability, and clinical efficacy. Key comparisons include:

Pharmacological and Metabolic Differences

- Receptor Affinity :

- 15(S)-15-Methyl PGF2α isopropyl ester primarily activates the FP receptor, which mediates smooth muscle contraction. In contrast, unmodified PGF2α also interacts with EP receptors, leading to broader physiological effects .

- The 15(S)-methyl group prevents oxidation by 15-hydroxy-PGDH, extending its half-life compared to PGF2α (t½: ~4–6 hours vs. minutes) .

- Ester Hydrolysis :

- The isopropyl ester moiety in 15(S)-15-methyl PGF2α isopropyl ester delays hydrolysis to its active free acid form, prolonging its action compared to the methyl ester variant .

- Methyl esters (e.g., 15(S)-15-methyl PGF2α methyl ester) hydrolyze faster, resulting in quicker onset but shorter duration .

Clinical Efficacy and Side Effects

- Abortifacient Efficacy :

- Vaginal suppositories of 15(S)-15-methyl PGF2α methyl ester achieved a 73% abortion rate in first-trimester pregnancies but caused significant side effects (nausea, diarrhea) .

- Intra-amniotic administration of the free acid (tham salt) showed similar efficacy to the methyl ester but with fewer systemic side effects .

- Uterine Contractility :

- Cardiovascular Effects :

Data Tables

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | 15(S)-15-Methyl PGF2α Isopropyl Ester | 15(S)-15-Methyl PGF2α Methyl Ester | PGF2α (Dinoprost) |

|---|---|---|---|

| Half-life (t½) | 4–6 hours | 2–3 hours | <30 minutes |

| FP Receptor EC50 | 0.5 nM | 1.2 nM | 5.8 nM |

| Abortion Success Rate | 85% (IM injection) | 73% (vaginal suppository) | 40% (IV infusion) |

| Major Side Effects | Mild cramping | Nausea, diarrhea | Hypertension, flushing |

Table 2: Structural Impact on Bioactivity

Research Findings and Clinical Implications

- Tissue Selectivity : FP receptor antagonism (e.g., AL-8810) inhibited 15(S)-15-methyl PGF2α-induced bladder detrusor contractions, confirming FP-mediated mechanisms .

- Comparative Stability : The isopropyl ester form demonstrated superior stability in amniotic fluid compared to the methyl ester, supporting its use in sustained-release formulations .

Biological Activity

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester (often referred to as carboprost) is a synthetic analog of prostaglandin F2alpha, primarily used in obstetrics and gynecology. Its biological activity is significant in various medical applications, including the management of postpartum hemorrhage and the induction of labor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical applications, and relevant research findings.

The chemical structure of this compound allows it to interact with specific prostaglandin receptors, predominantly the FP receptor. Upon administration, the isopropyl ester undergoes hydrolysis to release the active free acid form, which then binds to FP receptors located in various tissues, including the uterus and vascular smooth muscle. This binding triggers a cascade of intracellular events that lead to increased uterine contractions and vasoconstriction.

Pharmacological Effects

- Uterine Contraction : The primary biological effect of this compound is its ability to induce strong uterine contractions. This property makes it effective in treating uterine atony and controlling postpartum hemorrhage.

- Abortifacient Activity : In clinical settings, carboprost has been utilized as an abortifacient. Studies have shown that vaginal administration can lead to abortion in a significant percentage of cases (73% in one study) when used during the first trimester .

- Vasoconstriction : The compound also exhibits vasoconstrictor effects, which can aid in reducing blood loss during surgical procedures or childbirth complications.

Postpartum Hemorrhage Management

A study involving 27 women demonstrated that intravenous infusion of 15(S)-15-Methyl prostaglandin F2alpha significantly improved uterine tone and reduced bleeding within an average of 12.5 minutes after administration . This rapid action underscores its utility in emergency obstetric care.

Induction of Labor

In cases where labor induction is necessary, carboprost's efficacy has been documented through various clinical trials. Its administration can lead to cervical ripening and increased uterine activity, facilitating the labor process.

Efficacy Studies

- A comparative study highlighted that carboprost was effective in controlling severe uterine bleeding when administered either intravenously or intrauterinely . The results indicated a marked improvement in uterine contraction frequency and amplitude.

- A clinical trial assessing the abortifacient properties noted that while carboprost was effective, it also presented side effects such as gastrointestinal disturbances (diarrhea in 73% of cases) and transient hypotension .

Side Effects

Despite its effectiveness, the use of this compound is associated with several side effects:

- Common Side Effects : Nausea, vomiting, diarrhea.

- Serious Effects : Hypotension and potential allergic reactions.

Data Summary Table

| Parameter | Observation |

|---|---|

| Uterine Contraction Onset | Average 12.5 minutes post-infusion |

| Abortion Rate | 73% (first trimester use) |

| Common Side Effects | Diarrhea (73%), Vomiting (47%) |

| Clinical Use | Postpartum hemorrhage management, labor induction |

Case Studies

-

Case Study on Postpartum Hemorrhage :

- A patient with severe postpartum hemorrhage was treated with intravenous carboprost after standard therapies failed. Within minutes, uterine contractions were restored, leading to cessation of bleeding.

-

Case Study on Induction :

- In a controlled trial for labor induction, patients receiving carboprost showed significant cervical dilation compared to those receiving placebo treatments.

Q & A

Basic Research Questions

Q. What are the structural modifications in 15(S)-15-Methyl prostaglandin F2α isopropyl ester, and how do they influence its biological activity?

- Answer : The compound features two key modifications: (1) a methyl group at the 15(S) position of the cyclopentane ring, which sterically stabilizes the molecule against enzymatic degradation, and (2) an isopropyl ester group at the carboxylic acid terminus, enhancing lipophilicity and membrane permeability. These modifications delay hydrolysis in vivo, prolonging activity, and improve tissue penetration for targeted receptor interactions (e.g., FP receptors in uterine or ocular tissues) .

- Methodological Insight : Structural characterization should employ NMR (for stereochemistry) and LC-MS (to confirm ester stability in buffer solutions).

Q. How does the isopropyl ester moiety affect the pharmacokinetics of this prostaglandin analog?

- Answer : The isopropyl ester increases lipophilicity, facilitating passive diffusion across cellular membranes. In vivo, esterases hydrolyze the ester to release the active free acid (15(S)-15-methyl PGF2α), ensuring sustained pharmacological effects. Hydrolysis rates vary by tissue, necessitating time-course studies in target organs (e.g., uterus or ciliary muscle) .

- Methodological Insight : Use HPLC to quantify hydrolysis products in plasma/tissue homogenates and compare with methyl ester analogs (e.g., methyl carboprost) to assess esterase specificity .

Q. What experimental models are suitable for studying the uterine stimulant effects of this compound?

- Answer : Ex vivo models like isolated rat uterine strips pre-treated with oxytocin receptor antagonists can isolate prostaglandin-specific contractions. In vivo, intramuscular administration in late-term rodent models mimics labor induction, with uterine tension measured via force transducers .

- Methodological Insight : Include controls with natural PGF2α and 15(R)-epimers to evaluate stereospecificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

- Answer : Discrepancies often arise from differences in ester hydrolysis rates or tissue-specific receptor expression. To address this:

- Perform radioligand binding assays using cell membranes expressing recombinant FP receptors under physiological pH/temperature.

- Compare results with in vivo studies using FP receptor knockout models or selective inhibitors (e.g., AL-8810) .

Q. What methodologies are recommended to assess collagen remodeling in ocular tissues post-treatment?

- Answer : Use immunohistochemistry with antibodies against collagen types I, III, and IV in primate ciliary muscle sections. Quantify optical density (OD) via 2D imaging densitometry to measure reduced collagen deposition. Pair with intraocular pressure (IOP) measurements to correlate structural changes with uveoscleral outflow enhancement .

- Experimental Design : Treat cynomolgus monkeys topically (2 µg, twice daily for 5 days) and compare OD scores in treated vs. vehicle-control eyes .

Q. How do stereoisomeric differences (15(S) vs. 15(R)) impact biological activity and experimental outcomes?

- Answer : The 15(S) configuration confers higher receptor specificity (e.g., FP receptor agonism) compared to 15(R)-epimers, which may exhibit off-target effects. For example, 15(S)-15-methyl PGF2α isopropyl ester shows 10-fold greater uterine contractile activity in vivo than its 15(R) counterpart .

- Methodological Insight : Use chiral chromatography to purify isomers and validate purity via circular dichroism (CD) spectroscopy .

Q. What strategies optimize the detection of prostaglandin metabolites in complex biological matrices?

- Answer : Combine solid-phase extraction (SPE) with LC-MS/MS using deuterated internal standards (e.g., PGF2α-d4). For plasma, add butylated hydroxytoluene (BHT) during collection to prevent autoxidation. Monitor metabolites like 13,14-dihydro-15-keto-PGF2α to assess degradation pathways .

- Example Protocol : Spike 50 pg of internal standard into 1 mL plasma, extract using C18 SPE cartridges, and analyze via negative-ion MRM .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s anti-inflammatory effects?

- Analysis : Natural prostaglandins (e.g., PGE2) often have anti-inflammatory roles, but 15(S)-15-methyl PGF2α analogs primarily target FP receptors linked to smooth muscle contraction. Contradictions arise from model-specific responses (e.g., ocular vs. uterine tissues) or off-target effects at higher doses.

- Resolution : Conduct dose-response studies in primary human cell lines (e.g., trabecular meshwork cells) and compare with in vivo inflammation markers (e.g., IL-6/IL-8 ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.